2-シクロプロピル-2-ヒドロキシ酢酸エチル

概要

説明

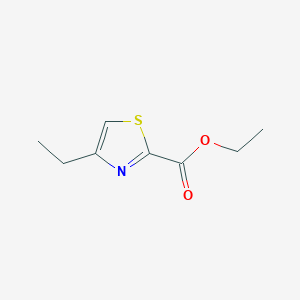

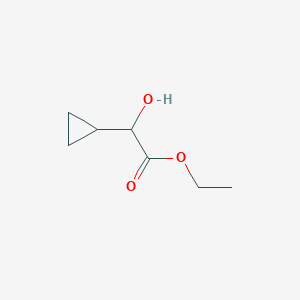

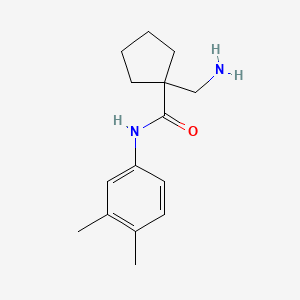

Ethyl 2-cyclopropyl-2-hydroxyacetate is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.168 .

Molecular Structure Analysis

The molecular structure of Ethyl 2-cyclopropyl-2-hydroxyacetate consists of a cyclopropyl group (a three-membered carbon ring), an ethyl group (a two-carbon chain), and a hydroxyacetate group (which contains a hydroxyl group and a carbonyl group)^ .科学的研究の応用

有機合成ビルディングブロック

2-シクロプロピル-2-ヒドロキシ酢酸エチルは、有機合成において汎用性の高いビルディングブロックとして役立ちます。その構造により、より複雑な分子にシクロプロピル基を導入することができ、得られる化合物の化学的および物理的特性を大幅に変えることができます。 この化合物は、特に高置換シクロプロピルアゾール、アミン、エーテルの合成に有用です .

不斉触媒

不斉触媒の分野では、2-シクロプロピル-2-ヒドロキシ酢酸エチルは、キラル中心を生成するために使用できます。シクロプロピル基は、環系に歪みを誘発する可能性があり、これはエナンチオ選択的反応を促進する上で貴重な特性です。 これにより、医薬品用途に不可欠なエナンチオマー的に純粋な化合物を製造することができます .

医薬品化学

この化合物のシクロプロピル部分は、多くの生物学的に活性な分子に共通の特徴です。天然物または薬物の類似体を作り出すために使用でき、改善された有効性と安全性プロファイルを備えた新しい治療薬につながる可能性があります。 シクロプロピル基の導入は、分子の生物学的標的との相互作用にも影響を与える可能性があります .

NMR分光法研究

2-シクロプロピル-2-ヒドロキシ酢酸エチルは、NMR分光法で標準として使用して、シクロプロピル含有化合物の特性を研究することができます。 その独特の化学シフトは、未知のサンプル中の同様の構造を識別するための参照として役立ちます .

HPLCおよびLC-MSメソッド開発

この化合物は、高速液体クロマトグラフィー(HPLC)および液体クロマトグラフィー質量分析(LC-MS)の分析方法の開発に使用できます。 研究者は、これを用いて、複雑な混合物中のシクロプロピル誘導体の分離および検出のための条件を最適化できます .

化学教育

その興味深い化学的特性により、2-シクロプロピル-2-ヒドロキシ酢酸エチルは、教育環境で、環状歪み、立体異性体、置換基が化学反応性に与える影響などの概念を実証するために使用できます。 これは、有機化学を学ぶ学生にとって実用的な例を提供します .

能力試験のための参照資料

明確に定義された純度と特性を持つ化合物として、2-シクロプロピル-2-ヒドロキシ酢酸エチルは、ラボの能力試験の参照資料として役立ちます。 これは、さまざまな研究および産業環境で行われる化学分析の精度と信頼性を確保するのに役立ちます .

新しい合成方法の開発

研究者は、2-シクロプロピル-2-ヒドロキシ酢酸エチルを出発物質として使用して、新しい合成経路を探求できます。 その反応性は、他のシクロプロピル含有化合物の合成に適用できる、新しい反応やプロセスを発見することにつながる可能性があります .

作用機序

Ethyl 2-cyclopropyl-2-hydroxyacetate acts as a proton acceptor, allowing it to react with protic acids to form cyclopropyl esters. This reaction is reversible, allowing Ethyl 2-cyclopropyl-2-hydroxyacetate to act as a proton donor and react with alcohols to form cyclopropyl ethers. This ability to act as both a proton acceptor and donor makes Ethyl 2-cyclopropyl-2-hydroxyacetate a useful reagent in organic synthesis.

Biochemical and Physiological Effects

Ethyl 2-cyclopropyl-2-hydroxyacetate is not known to have any direct biochemical or physiological effects. However, it has been shown to be metabolized by certain bacteria, fungi, and plants, suggesting that it may have some indirect effects.

実験室実験の利点と制限

Ethyl 2-cyclopropyl-2-hydroxyacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to handle and store, and it is relatively stable in the presence of light and oxygen. However, it is volatile and has a low flash point, so it should be handled with care.

将来の方向性

Future research on Ethyl 2-cyclopropyl-2-hydroxyacetate may focus on its use in the synthesis of new drugs and other compounds. It may also be used to study the metabolism of other compounds, as well as its potential effects on biochemical and physiological processes. In addition, further research may be conducted to explore its potential applications in the synthesis of dyes, fragrances, and flavors. Finally, research may be conducted to determine the optimal conditions for synthesizing Ethyl 2-cyclopropyl-2-hydroxyacetate, as well as its potential toxicity in humans and other organisms.

特性

IUPAC Name |

ethyl 2-cyclopropyl-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)6(8)5-3-4-5/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPCONMBPLSHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185387-66-9 | |

| Record name | ethyl 2-cyclopropyl-2-hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)

![3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide](/img/structure/B1527373.png)